Saframycin S

Description

Properties

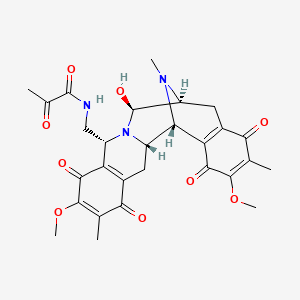

Molecular Formula |

C28H31N3O9 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16-,17-,20-,28-/m0/s1 |

InChI Key |

FKBKETJRCKZDAM-TVWJAPESSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

saframycin S |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Saframycin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin S is a naturally occurring tetrahydroisoquinoline antibiotic and a key biosynthetic precursor to the potent antitumor agent Saframycin A. Produced by the Gram-positive bacterium Streptomyces lavendulae, this compound stands as a significant molecule of interest in the fields of natural product chemistry, biosynthesis, and drug development. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its complex biosynthetic pathway, and the experimental methodologies employed in its study.

Discovery and Producing Organism

This compound was first isolated and characterized as a direct precursor to Saframycin A from the culture broth of Streptomyces lavendulae No. 314.[1] Initially, Saframycin A was found as a minor component in cultures producing the antibiotic streptothricin.[1] Subsequent research focused on optimizing the production of Saframycin A led to the identification and isolation of this compound, which was found to be structurally identical to Saframycin A but lacking the C-21 cyano group.[1][2] The producing organism, Streptomyces lavendulae, is a filamentous bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. The core structure of this compound is assembled from amino acid precursors via a nonribosomal peptide synthetase (NRPS) system.

Precursor Supply

The backbone of this compound is derived from the following amino acids:

-

Two molecules of L-tyrosine: These form the dimeric isoquinoline (B145761) core.

-

One molecule of L-alanine: Contributes to the side chain.

-

One molecule of L-glycine: Also a component of the side chain.

Feeding experiments using isotope-labeled precursors have confirmed the incorporation of these amino acids into the Saframycin skeleton.[3] One of the tyrosine molecules undergoes further modification to become 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), a key non-proteinogenic amino acid precursor for the tetrahydroisoquinoline core.[4]

The Saframycin Biosynthetic Gene Cluster and Nonribosomal Peptide Synthetase (NRPS) Machinery

The biosynthetic gene cluster for saframycins in Streptomyces lavendulae has been cloned and characterized, revealing the genes responsible for the assembly of the molecule.[5] Central to this process is a multi-modular NRPS enzyme system. NRPSs are large, multifunctional enzymes that synthesize peptides without the use of ribosomes. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

The biosynthesis of the this compound core is proposed to proceed through the following key steps:

-

Activation of Amino Acids: The respective amino acid precursors are activated to their adenylated forms by the adenylation (A) domains of the NRPS.

-

Thiolation: The activated amino acids are then tethered to the peptidyl carrier protein (PCP) or thiolation (T) domains of the NRPS.

-

Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids.

-

Modification and Cyclization: Tailoring enzymes within the cluster are responsible for modifications such as hydroxylation, methylation, and the subsequent cyclization reactions that form the characteristic tetrahydroisoquinoline structure.

The proposed biosynthetic pathway, leading to the formation of the core structure of this compound, is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces lavendulae for this compound Production

The production of this compound is achieved through submerged fermentation of S. lavendulae. The following protocol is a composite based on published methods.[5][6]

Experimental Workflow: Fermentation

References

- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and Isolation of Saframycin S from Streptomyces lavendulae: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Saframycin S, a key intermediate in the biosynthesis of the potent antitumor antibiotic Saframycin A, from the bacterium Streptomyces lavendulae. This document details the experimental protocols for fermentation, extraction, and purification, and presents the physicochemical properties of this compound.

Introduction

This compound is a member of the tetrahydroisoquinoline family of antibiotics, a group of microbial natural products with significant biological activity. It was identified as the direct biosynthetic precursor to Saframycin A, a potent antitumor agent produced by Streptomyces lavendulae. Structurally, this compound is decyano-saframycin A, lacking the α-cyano moiety at the C-21 position that is characteristic of Saframycin A. The conversion of this compound to Saframycin A occurs through a cyanation reaction. Understanding the production and isolation of this compound is critical for comprehending the biosynthesis of this important class of antibiotics and for potential bioengineering efforts to produce novel analogs.

Physicochemical Properties of this compound

This compound is a yellow, basic substance. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Appearance | Yellow powder |

| Molecular Formula | C₂₈H₃₃N₃O₈ |

| Molecular Weight | 539.58 g/mol |

| UV λmax (MeOH) | 268 nm |

| Infrared (IR) νmax (KBr) | 3400, 1720, 1680, 1650 cm⁻¹ |

| Solubility | Soluble in methanol, chloroform (B151607); sparingly soluble in water |

Experimental Protocols

The following sections detail the methodologies for the production and isolation of this compound from Streptomyces lavendulae.

Microorganism and Culture Conditions

The primary producer of this compound is Streptomyces lavendulae strain 314 (NRRL 11002).[1]

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Medium | Glucose | 1.0 |

| Soluble Starch | 10.0 | |

| Polypepton | 10.0 | |

| Meat Extract | 5.0 | |

| NaCl | 3.0 | |

| Silicone KM-72F | 0.5 mL/L | |

| Production Medium | Glucose | 5.0 |

| Soluble Starch | 5.0 | |

| Polypepton | 10.0 | |

| Meat Extract | 5.0 | |

| NaCl | 3.0 |

3.1.2. Fermentation Protocol

-

Seed Culture: A loopful of Streptomyces lavendulae spores from a glucose-asparagine agar (B569324) slant is inoculated into a 500 mL flask containing 100 mL of the seed medium. The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5 mL) is used to inoculate a 2 L flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 72-96 hours on a rotary shaker at 200 rpm. The production of saframycins typically begins following a characteristic violet coloration of the mycelia.[2]

Extraction and Purification of this compound

The following workflow outlines the key steps for the isolation and purification of this compound from the fermentation broth.

3.2.1. Detailed Protocol

-

Harvesting: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by filtration.

-

Extraction: The culture filtrate is adjusted to a neutral pH and extracted three times with an equal volume of ethyl acetate (B1210297).

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a step-wise gradient of chloroform-methanol.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol (9:1 v/v) solvent system. The spots corresponding to this compound can be visualized under UV light.

-

Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of Saframycin A. The core of the saframycin molecule is derived from two molecules of L-tyrosine. The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system. This compound represents the fully assembled core structure prior to the final cyanation step.

The final step in the biosynthesis of Saframycin A is the enzymatic incorporation of a cyanide group at the C-21 position of this compound. This conversion can also be achieved in vitro by treating the culture filtrate or purified this compound with sodium cyanide.[2]

Quantitative Data

While the production of Saframycin A has been reported to increase up to 1,000-fold under optimized conditions, specific yield data for this compound is not extensively documented in the literature.[1] The production of saframycins is often a complex mixture of related compounds, and the relative abundance of each can vary depending on the fermentation conditions.[2] The table below summarizes the factors known to influence the production of saframycins.

| Factor | Observation | Reference |

| pH Control | Maintaining the pH of the culture below 5.5 after peak production prevents the degradation of Saframycin A. | [1] |

| Addition of NaCN | Addition of sodium cyanide to the culture broth can significantly increase the yield of Saframycin A by converting this compound. | [1] |

| Precursor Supplementation | Supplementing the medium with biosynthetic precursors can enhance the overall production of saframycins. | [3] |

| Chloramphenicol (B1208) Addition | The addition of chloramphenicol has been shown to increase the production of Saframycin A. | [4] |

Conclusion

This guide has outlined the discovery, isolation, and biosynthetic context of this compound from Streptomyces lavendulae. The provided experimental protocols offer a foundation for researchers to produce and purify this important antibiotic precursor. Further research into the quantitative analysis of this compound production and the optimization of fermentation conditions could provide deeper insights into the regulation of the saframycin biosynthetic pathway and facilitate the generation of novel, bioactive compounds for drug discovery and development.

References

- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precursor Role of Saframycin S in Saframycin A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin A, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, has garnered significant interest in the scientific community due to its complex structure and therapeutic potential. Produced by Streptomyces lavendulae, its biosynthesis involves a sophisticated assembly line of enzymatic reactions. A crucial step in the formation of Saframycin A is the conversion of its immediate precursor, Saframycin S. This technical guide provides an in-depth exploration of the role of this compound in the biosynthetic pathway of Saframycin A, detailing the conversion process, relevant experimental protocols, and quantitative data.

The Biosynthetic Pathway: From Precursor to Final Product

The biosynthesis of Saframycin A is orchestrated by a gene cluster in Streptomyces lavendulae that encodes a non-ribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes. The core scaffold of the molecule is assembled from amino acid precursors. The final step in the biosynthesis of Saframycin A is the conversion of this compound, which is structurally identical to Saframycin A but lacks the C-21 cyano group.[1] Evidence strongly suggests that this conversion is a chemical cyanation reaction rather than a direct enzymatic process. The addition of cyanide to the culture medium of S. lavendulae has been shown to significantly increase the production of Saframycin A, indicating the availability of this compound for this chemical transformation.[2][3]

Key Molecules in the Final Biosynthetic Step

| Molecule | Structure | Role |

| This compound | Decyano-Saframycin A | Immediate precursor to Saframycin A |

| Cyanide (CN-) | - | Reactant in the cyanation of this compound |

| Saframycin A | Final bioactive compound |

Experimental Protocols

In Situ Conversion of this compound to Saframycin A during Isolation

This protocol is adapted from the procedure for isolating Saframycin A from S. lavendulae culture broth, where the conversion of this compound is an integral step.[4]

Objective: To convert this compound present in the culture filtrate to Saframycin A for subsequent purification.

Materials:

-

Culture broth of Streptomyces lavendulae (containing this compound)

-

Potassium cyanide (KCN) solution (1 M)

-

Ethyl acetate (B1210297)

-

pH meter

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Filter the S. lavendulae culture broth to remove mycelia and other solid components.

-

Adjust the pH of the filtered broth to 6.8.

-

Add 1 M KCN solution to the broth to a final concentration of 1 mM.

-

Incubate the mixture at 35°C for 30 minutes to facilitate the cyanation of this compound to Saframycin A.

-

Following incubation, extract the Saframycin A from the broth using an equal volume of ethyl acetate. Repeat the extraction three times.

-

Combine the ethyl acetate extracts and concentrate them in a vacuum using a rotary evaporator.

-

The resulting concentrate, enriched with Saframycin A, can then be subjected to further purification steps, such as high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis of Saframycins

This method is used for the analytical separation and quantification of Saframycin A and related compounds.[4]

Objective: To analyze the conversion of this compound to Saframycin A.

Instrumentation:

-

HPLC system with a C18 column (e.g., Microsorb-MV 100-5 C18, 4.6 by 250 mm)

-

UV detector

Mobile Phase:

-

A suitable gradient of acetonitrile (B52724) and water.

Procedure:

-

Dissolve the concentrated extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto the C18 column.

-

Elute the compounds using a predefined gradient of the mobile phase.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for saframycins (e.g., 270 nm).

-

Identify and quantify the peaks corresponding to this compound and Saframycin A by comparing their retention times and peak areas with those of authentic standards.

Visualizing the Pathway and Workflow

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: Biosynthetic pathway of Saframycin A from amino acid precursors, highlighting the final conversion of this compound.

Caption: Experimental workflow for the conversion and isolation of Saframycin A.

Conclusion

This compound serves as the direct and final precursor in the biosynthesis of Saframycin A. The conversion is a chemical cyanation reaction, a process that can be replicated in a laboratory setting during the isolation and purification of Saframycin A. Understanding this crucial step is vital for researchers aiming to optimize the production of Saframycin A, develop novel derivatives, and further elucidate the intricate biosynthetic machinery of this important class of antibiotics. The provided protocols and diagrams serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug development.

References

- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Saframycin S: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Saframycin S. It includes detailed experimental protocols and visual representations of its mechanism of action and biosynthesis to support further research and development efforts in the field of oncology and microbiology.

Introduction

This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. Originally isolated from Streptomyces lavendulae, it is a biosynthetic precursor to the more widely known Saframycin A.[1][2] Structurally, this compound is the decyano-derivative of Saframycin A.[1][2] Its biological activity stems from its ability to interact with DNA, making it a subject of interest for cancer chemotherapy research.[3] This document consolidates the current knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, dimeric heterocyclic quinone skeleton. Understanding its chemical and physical characteristics is fundamental for its application in research and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁N₃O₈ | [4] |

| Molecular Weight | 537.57 g/mol | [4] |

| Appearance | Yellow needles | [5] |

| UV λmax (MeOH) | 268 nm | [5] |

| IR νmax (CHCl₃) | 3400, 1720, 1680, 1650 cm⁻¹ | [5] |

Biological Properties and Mechanism of Action

This compound exhibits significant antitumor and antimicrobial activities. Its primary mechanism of action involves direct interaction with DNA, leading to the inhibition of vital cellular processes.

This compound has demonstrated notable efficacy against certain cancer models. It is considered the active component responsible for forming the antibiotic-DNA complex that leads to its cytotoxic effects.[1][2]

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing | Outcome | Reference |

| Ehrlich ascites tumor | 0.5 - 0.75 mg/kg/day for 10 days (i.p.) | 80-90% survival rate (40-day) | [1][2] |

| P388 leukemia | - | Less effective than Saframycin A | [2] |

Among the saframycin group of antibiotics, this compound displays the highest level of antimicrobial activity, particularly against Gram-positive bacteria.[2]

The acute toxicity of this compound has been determined in murine models.

Table 3: Acute Toxicity of this compound

| Animal Model | Route of Administration | LD₅₀ | Reference |

| ddY mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [1][2] |

The core of this compound's biological activity is its interaction with DNA. It forms a covalent bond with guanine (B1146940) residues in the minor groove of the DNA double helix. This interaction is sequence-preferential, with a higher affinity for 5'-GGG and 5'-GGC sequences.[6][7] The formation of this adduct inhibits DNA-dependent processes like transcription and replication, ultimately leading to cell death.

Biosynthesis

This compound is a key intermediate in the biosynthesis of other saframycins. The core tetrahydroisoquinoline scaffold is derived from the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[8] The biosynthesis involves a series of enzymatic reactions catalyzed by proteins encoded in the sfm gene cluster.

Experimental Protocols

The following sections outline generalized protocols for the isolation and biological evaluation of this compound, based on established methodologies.

This protocol describes the fermentation of Streptomyces lavendulae and subsequent extraction and purification of this compound.[5][9]

-

Fermentation:

-

Extraction:

-

Harvest the culture broth and separate the mycelia from the filtrate by centrifugation or filtration.

-

Extract the filtrate with an organic solvent such as chloroform (B151607) at a neutral pH.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Monitor fractions by thin-layer chromatography (TLC) for the presence of this compound.

-

Combine the pure fractions and crystallize from a solvent like methanol (B129727) to obtain yellow needles.

-

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., L1210 mouse leukemia) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[11]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

Cell Viability Measurement:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., a Gram-positive strain) equivalent to a 0.5 McFarland standard.

-

-

Assay Setup:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound is a promising natural product with significant antitumor and antimicrobial properties. Its mechanism of action, centered on DNA binding and inhibition of macromolecular synthesis, provides a strong basis for its potential therapeutic applications. The detailed chemical, biological, and methodological information compiled in this guide serves as a valuable resource for the scientific community to advance the research and development of this compound and its analogs as potential therapeutic agents.

References

- 1. This compound, A NEW SAFRAMYCIN GROUP ANTIBIOTIC [jstage.jst.go.jp]

- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 75425-66-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Covalent Adduct Formation of Saframycin S with Guanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin S, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, is a potent antitumor agent known to exert its cytotoxic effects through covalent modification of DNA. This technical guide provides an in-depth exploration of the core mechanism of action: the covalent binding of this compound to guanine (B1146940) residues within the DNA minor groove. Understanding the intricacies of this interaction is paramount for the rational design of novel chemotherapeutic agents and for optimizing the therapeutic potential of the saframycin family of compounds. This document details the molecular mechanism, sequence selectivity, and structural aspects of the this compound-DNA adduct, supported by summaries of quantitative data and detailed experimental protocols.

Mechanism of Covalent Binding

The covalent interaction of this compound with DNA is a multi-step process that requires reductive activation. In its native state, this compound is not reactive towards DNA. However, within the cellular environment, enzymatic or chemical reduction of the quinone moiety of this compound initiates a cascade of events leading to the formation of a highly electrophilic iminium ion. This reactive intermediate is the ultimate alkylating species that targets the nucleophilic N2 position of guanine residues in the minor groove of the DNA double helix.[1][2]

The formation of the covalent bond is reversible upon heating. This process is distinct from the DNA cleavage induced by other members of the saframycin family, such as Saframycin A, which can generate single-strand breaks via the production of reactive oxygen species.

References

Antitumor Properties of Saframycin S: A Technical Guide

Introduction

Saframycin S is a tetrahydroisoquinoline antibiotic belonging to the saframycin family of natural products. These compounds, isolated from Streptomyces lavendulae, have garnered significant interest within the scientific community due to their potent antitumor activities. This compound is structurally related to other members of the family, such as Saframycin A, and shares a core mechanism of action centered on the alkylation of DNA. This technical guide provides an in-depth overview of the antitumor properties of this compound, detailing its mechanism of action, available preclinical data, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product chemistry.

Mechanism of Action

The primary mechanism of the antitumor activity of this compound involves its ability to covalently bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This compound, like other saframycins, is believed to be a pro-drug that requires reductive activation to form a reactive iminium species. This intermediate then alkylates the N2 position of guanine (B1146940) residues in the minor groove of the DNA double helix.

Studies on the sequence selectivity of Saframycins A and S have revealed preferences for 5'-GGG and 5'-GGC sequences.[1] While both show common binding locations, this compound exhibits a strong footprint at 5'-CGG sequences, a site for which Saframycin A shows no affinity.[1] This difference in binding preference suggests that subtle structural variations among the saframycins can influence their interaction with DNA.

The covalent adducts formed by this compound distort the DNA helix, creating a physical barrier that stalls the progression of DNA and RNA polymerases. This disruption of fundamental cellular processes is a key contributor to the compound's cytotoxic effects.

Data Presentation

In Vivo Antitumor Activity

Preclinical studies in murine models have demonstrated the antitumor efficacy of this compound. The available quantitative data from these studies are summarized below.

| Tumor Model | Host | Treatment Regimen | Efficacy | Reference |

| Ehrlich Ascites Carcinoma | ddY Mice | 0.5 - 0.75 mg/kg/day (i.p.) for 10 days | 80-90% survival rate at 40 days | [2] |

| P388 Leukemia | Mice | Not specified | Less effective than Saframycin A | [2] |

Toxicity

The acute toxicity of this compound has been evaluated in mice.

| Host | Route of Administration | LD50 | Reference |

| ddY Mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are methodologies for key experiments.

DNA Footprinting Assay to Determine Binding Specificity

This protocol is adapted from studies on Saframycins A and S.[1]

-

DNA Preparation: A specific DNA fragment (e.g., an EcoRI/HindIII restriction fragment of pBR322 DNA) is 3'-end-labeled with [α-³²P]dATP using the Klenow fragment of DNA polymerase I.

-

Drug-DNA Binding: The labeled DNA fragment is incubated with varying concentrations of this compound in a buffer at pH 7.4. The binding is initiated by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 9.5 mM. The reaction is allowed to proceed at 37°C.

-

DNase I Digestion: After the binding reaction, the DNA is subjected to partial digestion with DNase I. The enzyme concentration and digestion time are optimized to produce a ladder of fragments representing single-base-pair cleavages.

-

Analysis: The DNA fragments are denatured and separated by polyacrylamide gel electrophoresis under denaturing conditions. The gel is then dried and subjected to autoradiography. Regions where this compound has bound will protect the DNA from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of fragments.

In Vivo Antitumor Efficacy Study

This protocol is based on the study of this compound in an Ehrlich ascites carcinoma model.[2]

-

Tumor Inoculation: Male ddY mice are inoculated intraperitoneally with Ehrlich ascites carcinoma cells.

-

Treatment: Twenty-four hours after tumor inoculation, treatment with this compound is initiated. The compound is administered intraperitoneally once daily for 10 consecutive days at doses ranging from 0.5 to 0.75 mg/kg. A control group receives vehicle only.

-

Monitoring: The mice are monitored daily for signs of toxicity and survival. The mean survival time and the number of long-term survivors (e.g., at 40 days) are recorded.

-

Data Analysis: The increase in lifespan (ILS %) is calculated for the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a potent antitumor agent with a well-defined mechanism of action involving DNA alkylation. Preclinical in vivo studies have demonstrated its efficacy against certain tumor models. Further research is warranted to fully elucidate its in vitro activity across a broader range of cancer cell lines and to delineate the specific signaling pathways that are modulated in response to this compound-induced DNA damage. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for continued investigation into the therapeutic potential of this promising natural product.

References

Saframycin S: A Comprehensive Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin S, a tetrahydroisoquinolinequinone antibiotic, is a notable member of the saframycin group, recognized for its potent antimicrobial and antitumor properties. As a biosynthetic precursor to Saframycin A, it possesses a unique decyano structure. This document provides an in-depth technical overview of the antimicrobial activity spectrum of this compound, with a focus on its quantitative effects against various microorganisms. It details the experimental methodologies for determining its antimicrobial efficacy and elucidates its mechanism of action through diagrammatic representations of relevant pathways. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces lavendulae. Structurally, it is characterized as decyano-saframycin A and is a key intermediate in the biosynthesis of other saframycins. Its biological activity is primarily attributed to its interaction with DNA, leading to the inhibition of macromolecular synthesis in susceptible organisms. Notably, this compound has demonstrated significant activity, particularly against Gram-positive bacteria. This guide synthesizes the available data on its antimicrobial spectrum and provides detailed procedural insights for its evaluation.

Antimicrobial Activity Spectrum

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 209P | 0.2 | [1] |

| Bacillus subtilis | PCI 219 | 0.1 | [1] |

| Sarcina lutea | PCI 1001 | 0.05 | [1] |

Note: The available literature primarily focuses on the activity of this compound against Gram-positive bacteria. Data on its activity against Gram-negative bacteria and fungi is limited.

Mechanism of Action

The primary mechanism of action of this compound involves its covalent binding to DNA, which subsequently inhibits DNA and RNA synthesis, leading to cytotoxicity. The interaction is sequence-preferential, with a higher affinity for 5'-GGG and 5'-GGC sequences. This binding disrupts the normal cellular processes of replication and transcription, ultimately leading to cell death.

Experimental Protocols

The determination of the antimicrobial activity of this compound is crucial for understanding its potential as a therapeutic agent. The following sections detail the standard experimental protocols used to ascertain the Minimum Inhibitory Concentration (MIC) values.

Broth Dilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

4.1.1. Materials

-

This compound solution of known concentration

-

Müller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

4.1.2. Procedure

-

Preparation of Inoculum: Bacterial strains are cultured in MHB to an early logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar (B569324) Dilution Method

The agar dilution method is another common technique for MIC determination.

4.2.1. Materials

-

This compound solution of known concentration

-

Müller-Hinton Agar (MHA)

-

Bacterial cultures in logarithmic growth phase

-

Sterile petri dishes

-

Inoculator

4.2.2. Procedure

-

Preparation of Agar Plates: Molten MHA is cooled to 45-50°C, and appropriate concentrations of this compound are added to create a series of plates with varying antibiotic concentrations.

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action, centered on DNA binding and the subsequent inhibition of essential cellular processes, makes it a compound of significant interest for further investigation in the development of new antimicrobial therapies. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial efficacy. Further research is warranted to explore its full spectrum of activity, including potential efficacy against a broader range of pathogens and its synergistic effects with other antimicrobial agents.

References

The Forging of a Potent Antitumor Agent: A Technical Guide to the Biosynthetic Pathway of the Saframycin S Tetrahydroisoquinoline Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin S, a member of the tetrahydroisoquinoline (THIQ) family of antibiotics, possesses a complex pentacyclic core structure that is fundamental to its potent antitumor properties. As a direct biosynthetic precursor to the more widely known Saframycin A, the elucidation of its formation provides critical insights for synthetic biology, drug discovery, and the development of novel anticancer therapeutics.[1][2] This technical guide offers an in-depth exploration of the biosynthetic pathway of the this compound tetrahydroisoquinoline core, detailing the genetic and enzymatic machinery, precursor molecules, and key chemical transformations. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, enzymatic catalysis, and the development of next-generation pharmaceuticals.

I. The Genetic Blueprint: The sfm Biosynthetic Gene Cluster

The biosynthesis of the saframycin core is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated sfm.[3] Located on a 62-kb contiguous DNA region in the producing organism, Streptomyces lavendulae NRRL 11002, this cluster encodes a suite of enzymes responsible for the synthesis of the precursor amino acid, the assembly of the polyketide backbone, and the intricate cyclization reactions that form the characteristic tetrahydroisoquinoline scaffold.[3][4]

The core of the sfm cluster is distinguished by the presence of genes encoding an unusual non-ribosomal peptide synthetase (NRPS) system.[3][4] This multi-enzyme complex deviates from the canonical linear assembly of amino acids, employing an iterative mechanism to construct the tetrapeptidyl skeleton of the saframycin core.[3] Key genes within the sfm cluster and their putative functions are summarized in Table 1.

Table 1: Key Genes in the sfm Biosynthetic Gene Cluster and Their Functions in this compound Core Biosynthesis

| Gene | Encoded Protein | Proposed Function in this compound Core Biosynthesis |

| sfmA | NRPS Module 1 | Contains an adenylation (A) domain, peptidyl carrier protein (PCP) domain, and condensation (C) domain. Involved in the activation and incorporation of the first amino acid precursor. |

| sfmB | NRPS Module 2 | Contains A, PCP, and C domains for the activation and incorporation of the second amino acid precursor. |

| sfmC | NRPS Module 3 | A key multifunctional enzyme containing A, PCP, and C domains, as well as a terminal reductase (R) domain. Catalyzes the iterative Pictet-Spengler reactions to form the pentacyclic core. |

| sfmD | Heme-containing Peroxidase | Catalyzes the regioselective hydroxylation of 3-methyltyrosine to form 3-hydroxy-5-methyltyrosine, a key precursor.[5][6] |

| sfmM2 | Methyltransferase | Involved in the C-methylation of L-tyrosine to 3-methyltyrosine.[1] |

| sfmM3 | Methyltransferase | Catalyzes the O-methylation of 3-hydroxy-5-methyltyrosine to produce 3-hydroxy-5-methyl-O-methyltyrosine.[1] |

II. Precursor Biosynthesis: Crafting the Unique Building Block

The tetrahydroisoquinoline core of this compound is derived from two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[1] The biosynthesis of this specialized building block from the primary metabolite L-tyrosine is a critical preparatory phase in the overall pathway and is catalyzed by a trio of enzymes encoded within the sfm cluster: SfmM2, SfmD, and SfmM3.

The biosynthetic route to 3h5mOmTyr proceeds as follows:

-

C-Methylation: The pathway initiates with the C-methylation of L-tyrosine at the C3 position of the aromatic ring, a reaction catalyzed by the methyltransferase SfmM2 . This step yields 3-methyltyrosine.

-

Hydroxylation: The subsequent regioselective hydroxylation of 3-methyltyrosine at the C5 position is carried out by SfmD , a novel heme-containing peroxidase.[5][6] This enzymatic step produces 3-hydroxy-5-methyltyrosine.

-

O-Methylation: The final modification to the precursor is the O-methylation of the newly introduced hydroxyl group, catalyzed by the methyltransferase SfmM3 . This reaction furnishes the final building block, 3-hydroxy-5-methyl-O-methyltyrosine.[1]

The kinetic parameters for the enzyme SfmD have been characterized, providing insight into its substrate preference and catalytic efficiency.

Table 2: Kinetic Parameters of SfmD

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 3-Methyltyrosine | 0.45 ± 0.05 | 1.2 ± 0.1 | 2667 |

| L-Tyrosine | 1.2 ± 0.1 | 0.8 ± 0.1 | 667 |

Data obtained from in vitro characterization of SfmD.[5][6]

III. The NRPS Assembly Line and Core Formation: A Symphony of Enzymatic Reactions

The assembly of the 3h5mOmTyr units and their subsequent cyclization into the pentacyclic tetrahydroisoquinoline core is the central and most complex phase of this compound biosynthesis. This process is executed by the non-ribosomal peptide synthetase (NRPS) machinery, comprising the multi-modular enzymes SfmA, SfmB, and SfmC.

The proposed sequence of events is as follows:

-

Initiation and Elongation: The biosynthesis is initiated by the adenylation (A) domain of SfmA , which activates the first molecule of 3h5mOmTyr as an aminoacyl-AMP intermediate and tethers it to its cognate peptidyl carrier protein (PCP) domain. The growing peptide chain is then elongated through the sequential action of the condensation (C), A, and PCP domains of SfmA and SfmB , incorporating a second molecule of 3h5mOmTyr.

-

Iterative Pictet-Spengler Reactions: The dipeptidyl intermediate is then transferred to the final NRPS module, SfmC . This remarkable enzyme catalyzes a series of transformations, including reduction of the thioester to an aldehyde and two successive intramolecular Pictet-Spengler reactions. This iterative cyclization cascade, a hallmark of saframycin biosynthesis, masterfully constructs the intricate pentacyclic core of this compound.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.

A. Fermentation and Production of this compound

Increased production of saframycins can be achieved through optimization of fermentation conditions.[7][8]

-

Strain and Culture Conditions: Streptomyces lavendulae is typically cultured on a suitable agar (B569324) medium for sporulation. For production, a spore suspension is used to inoculate a production medium.

-

Medium Optimization: Supplementation of the culture medium with precursors such as p-hydroxyphenylpyruvate has been shown to enhance saframycin production.[7]

-

pH Control: Maintaining the pH of the culture below 5.5 after peak production can prevent the degradation of the produced saframycins.[7]

-

Isolation and Purification: Saframycins can be extracted from the fermentation broth using organic solvents like ethyl acetate. Further purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

B. Heterologous Expression of the sfm Gene Cluster

The functional characterization of the sfm gene cluster and the individual enzymes is often facilitated by heterologous expression in a more genetically tractable host organism.

-

Host Strains: Streptomyces coelicolor and Pseudomonas putida have been successfully used as heterologous hosts for the expression of saframycin biosynthetic genes.[1]

-

Vector Construction: The sfm gene cluster or individual genes are cloned into suitable expression vectors.

-

Transformation and Expression: The recombinant plasmids are introduced into the host strain, and expression is induced under appropriate culture conditions.

-

Analysis of Metabolites: The production of saframycin intermediates or analogs in the heterologous host is analyzed using techniques like HPLC and mass spectrometry.

C. In Vitro Characterization of Adenylation Domain Specificity (ATP-PPi Exchange Assay)

The substrate specificity of the adenylation domains of the NRPS enzymes is a key determinant of the final product structure. The ATP-pyrophosphate (PPi) exchange assay is a classic method to determine this specificity.

-

Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction catalyzed by the A-domain. The formation of [³²P]ATP is proportional to the enzyme's activity with the tested amino acid.

-

Reaction Mixture: A typical reaction mixture contains the purified A-domain, the amino acid substrate, ATP, [³²P]PPi, and MgCl₂ in a suitable buffer.

-

Assay Procedure: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then quenched, and the unincorporated [³²P]PPi is separated from the [³²P]ATP (e.g., by charcoal binding).

-

Detection: The amount of [³²P]ATP formed is quantified by liquid scintillation counting.

V. Visualizations

A. Biosynthetic Pathway of the this compound Tetrahydroisoquinoline Core

References

- 1. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of SfmD as a Heme Peroxidase That Catalyzes the Regioselective Hydroxylation of 3-Methyltyrosine to 3-Hydroxy-5-methyltyrosine in Saframycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of SfmD as a Heme peroxidase that catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine in saframycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Saframycin S Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin S belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products that have garnered significant attention for their potent antitumor properties. These compounds are biosynthesized by various microorganisms, including Streptomyces lavendulae. The core chemical scaffold of saframycins is characterized by a complex, densely functionalized pentacyclic system. Their mechanism of action primarily involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, biological activities, and the molecular pathways they modulate.

Data Presentation: Biological Activity of this compound and Its Derivatives

The biological activity of this compound and its analogs is a critical aspect of their potential as therapeutic agents. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial effects.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | L1210 (Mouse Leukemia) | Not explicitly provided, but noted to have lower cytotoxic activity than Saframycin A. | [1] |

| Saframycin A | L1210 (Mouse Leukemia) | Potent antitumor component. | [1] |

| Saframycin Yd-1 | Not specified | Not specified | [2] |

| Saframycin Yd-2 | Not specified | Not specified | [2] |

| Saframycin Y3 | Not specified | Not specified | [2] |

Further research is required to populate this table with a broader range of this compound derivatives and their corresponding IC50 values against various cancer cell lines such as HCT-116 (colon), A549 (lung), MCF-7 (breast), and PC-3 (prostate).

| Compound | In Vivo Model | Dosage | Outcome | Reference |

| This compound | Ehrlich ascites tumor in ddY mice | 0.5 to 0.75 mg/kg/day for 10 days | 80 to 90% survival rate of 40-day survivors. | [3] |

| This compound | P388 leukemia in mice | Not specified | Less effective than Saframycin A. | [3] |

| Compound | Bacterial Strain | Activity | Reference |

| This compound | Gram-positive bacteria | Highest antimicrobial activity among the saframycin group antibiotics. | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a complex process that has been approached through various strategies, including total synthesis, semi-synthesis, and biosynthetic methods.

1. Chemo-enzymatic Synthesis of Saframycin Y3 (a precursor to other derivatives):

This method combines chemical synthesis with enzymatic reactions to construct the complex saframycin core.[4]

-

Step 1: Preparation of Substrates: Two specifically designed substrates are chemically synthesized. These substrates are optimized for compatibility with the non-ribosomal peptide synthetase (NRPS) enzyme, SfmC.

-

Step 2: SfmC-catalyzed Cyclization: The recombinant SfmC enzyme is used to catalyze a multistep enzymatic conversion, including Pictet-Spengler cyclizations, to assemble the pentacyclic skeleton from the synthetic substrates. This reaction is typically performed in vitro.

-

Step 3: Chemical Modifications: Following the enzymatic assembly of the core structure, further chemical manipulations are carried out to install specific functional groups, such as the aminonitrile and N-methyl groups, to yield N-Fmoc Saframycin Y3.

-

Step 4: Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

2. Solid-Supported Enantioselective Synthesis of Saframycin A Analogues:

This approach is suitable for the rapid preparation of a large number of diverse structural analogues.

-

Step 1: Attachment to Solid Support: A novel dual linker is used to attach the initial intermediate to a solid support. This is analogous to solid-phase peptide synthesis.

-

Step 2: Iterative Condensation: N-protected alpha-amino aldehyde reactants are sequentially condensed in a directed manner.

-

Step 3: Diastereospecific Cyclorelease: A key cyclorelease mechanism is employed to cleave the synthesized analogue from the solid support, which also sets the stereochemistry of the final product.

-

Step 4: Purification: A significant advantage of this method is that it often obviates the need for chromatographic purification of the final products or any intermediates.

Biological Activity Assays

1. In Vitro Cytotoxicity Assay (MTT Assay):

This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

-

Cell Culture: Cancer cell lines (e.g., HCT-116, A549, MCF-7, PC-3) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. DNA Binding Assay (Footprinting):

This technique is used to determine the sequence-specific binding of Saframycins to DNA.[5]

-

DNA Preparation: A specific DNA fragment (e.g., a restriction fragment of pBR322 DNA) is prepared and labeled.

-

Drug-DNA Interaction: The labeled DNA is incubated with the Saframycin derivative under optimal conditions (e.g., pH 7.4, 37°C) in the presence of a reducing agent like dithiothreitol (B142953) (DTT), which is necessary for the activation of the saframycin molecule.

-

Cleavage Agent: A DNA cleaving agent, such as methidium propyl-EDTA (MPE), is added. MPE cleaves the DNA at sites not protected by the bound saframycin molecule.

-

Gel Electrophoresis: The DNA fragments are separated by size using polyacrylamide gel electrophoresis.

-

Analysis: The "footprint," a region of the gel where cleavage is inhibited, reveals the binding site of the saframycin derivative on the DNA sequence.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound and its derivatives is the covalent alkylation of DNA, which triggers a cascade of cellular events culminating in cell death.

DNA Damage Response and Apoptosis

This compound, upon reductive activation, forms an electrophilic iminium ion that covalently binds to the N2 position of guanine (B1146940) bases in the minor groove of DNA.[1][6] This formation of DNA adducts leads to double-strand breaks (DSBs), which are potent inducers of the DNA Damage Response (DDR) pathway.

Caption: DNA Damage-Induced Apoptotic Pathway by this compound Derivatives.

The DDR is primarily mediated by the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] These kinases, upon recognizing DSBs, phosphorylate and activate a host of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[6] A key target of this signaling cascade is the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, the DNA damage caused by this compound derivatives also leads to cell cycle arrest, primarily at the G2/M checkpoint. This prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Caption: G2/M Cell Cycle Arrest Pathway Induced by this compound Derivatives.

The ATM/ATR-Chk1/Chk2 signaling axis plays a central role in G2/M arrest. Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Cdc25 is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25, the Cyclin B1/Cdc2 complex remains in an inactive, phosphorylated state, thereby preventing the cell from progressing from the G2 to the M phase of the cell cycle. Additionally, p53 can contribute to G2/M arrest by upregulating the expression of p21 (WAF1/CIP1), a cyclin-dependent kinase inhibitor that can directly inhibit the activity of the Cyclin B1/Cdc2 complex.

Conclusion

This compound and its derivatives represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA damage. Their ability to induce both apoptosis and cell cycle arrest in cancer cells makes them attractive candidates for further drug development. The detailed understanding of their synthesis, biological activity, and the signaling pathways they modulate, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and evaluate novel, more potent, and selective Saframycin-based anticancer therapies. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating the intricate details of their downstream signaling effects to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Saframycin S Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin S, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against various cancer cell lines. It details the mechanism of action, summarizes available cytotoxicity data, presents standardized experimental protocols for assessing its efficacy, and visualizes the key signaling pathways involved in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

This compound is a member of the saframycin group of antibiotics, which are known for their potent antimicrobial and antitumor activities. Its complex molecular structure allows it to interact with cellular macromolecules, primarily DNA, leading to the inhibition of essential cellular processes and ultimately cell death. Understanding the in vitro cytotoxicity of this compound is a critical first step in evaluating its potential as a chemotherapeutic agent. This guide synthesizes the current knowledge on its activity against cancer cells, providing a foundation for further preclinical and clinical investigations.

Mechanism of Action

The primary mechanism of action of this compound involves its ability to bind to the minor groove of DNA. This interaction is preferential for guanine-cytosine (G-C) rich sequences. Upon binding, this compound can form a covalent adduct with guanine (B1146940) bases, leading to the formation of DNA lesions. This process is thought to be initiated by the reductive activation of the quinone moiety of the saframycin molecule.

The formation of these DNA adducts has several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of saframycin-DNA adducts physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Induction of DNA Damage: The covalent binding and subsequent chemical reactions can lead to single-strand breaks in the DNA.

-

Activation of DNA Damage Response (DDR): The cellular machinery recognizes the DNA lesions, triggering a complex signaling cascade known as the DNA Damage Response.

This cascade ultimately leads to cell cycle arrest and the induction of apoptosis, the primary mode of cell death induced by this compound.

In Vitro Cytotoxicity Data

| Cell Line | Organism | Cancer Type | IC50 (µg/mL) | Reference(s) |

| L1210 | Mouse | Leukemia | Not specified | [1] |

| P388 | Mouse | Leukemia | Not specified | [2] |

| Ehrlich Ascites Carcinoma | Mouse | Ascites Tumor | Not specified | [2] |

Note: The available literature indicates that this compound is less potent than Saframycin A against P388 leukemia[2]. Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broad panel of human cancer cell lines.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides a detailed protocol for a standard in vitro cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Signaling Pathways

The cytotoxic effects of this compound are mediated by the activation of specific signaling pathways, primarily those involved in the DNA damage response and apoptosis.

DNA Damage Response and Apoptosis Induction

The following diagram illustrates the proposed signaling cascade initiated by this compound-induced DNA damage, leading to apoptosis.

Caption: this compound induced DNA damage response leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound exhibits promising in vitro antitumor activity, primarily through its interaction with DNA, leading to DNA damage and the induction of apoptosis. While the available quantitative data on its cytotoxicity against a wide array of human cancer cell lines is limited, the established mechanism of action and the provided experimental protocols offer a solid framework for future investigations. Further studies are warranted to fully characterize the cytotoxic profile of this compound and to explore its therapeutic potential in greater detail. The signaling pathway and workflow diagrams presented in this guide serve as valuable tools for visualizing and planning future research in this area.

References

Saframycin S: An In-depth Technical Guide on its Prokaryotic Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin S, a tetrahydroisoquinolinequinone antibiotic derived from Streptomyces lavendulae, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of the molecular targets of this compound in prokaryotic cells. Its primary mechanism of action involves the sequence-selective covalent binding to DNA, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. This guide details the mechanism of action, quantitative data on its activity, experimental protocols for its study, and potential mechanisms of bacterial resistance.

Introduction

This compound is a member of the saframycin family of antibiotics, which are known for their antitumor and antimicrobial properties. Structurally, it is the decyano-derivative of Saframycin A and is considered a biosynthetic precursor. The antimicrobial activity of this compound is attributed to its ability to form a covalent adduct with DNA, thereby disrupting essential cellular functions. Understanding the specific molecular interactions and cellular consequences of this compound treatment is crucial for its potential development as a therapeutic agent.

Mechanism of Action: DNA as the Primary Molecular Target

The principal molecular target of this compound in prokaryotic cells is deoxyribonucleic acid (DNA). The interaction is a complex process involving reductive activation, sequence-specific recognition, and covalent bond formation.

Reductive Activation

This compound requires reductive activation to exert its cytotoxic effects. In its oxidized quinone form, the antibiotic has a low affinity for DNA. However, upon intracellular reduction to a hydroquinone (B1673460), it becomes a highly reactive species. This reduction is a prerequisite for the subsequent covalent binding to DNA.

Sequence-Selective DNA Binding

Once activated, this compound exhibits a preference for binding to specific DNA sequences. Studies have shown that it preferentially targets guanine (B1146940) (G) residues within G-rich sequences. The preferred binding motifs for this compound include 5'-GGG, 5'-GGC, and other 5'-GGPy (where Py is a pyrimidine) sequences. Additionally, it has been observed to bind to 5'-CCG and 5'-CTA sequences. This sequence selectivity suggests a specific recognition mechanism that guides the antibiotic to its target sites on the bacterial chromosome.

Covalent Adduct Formation

The activated hydroquinone form of this compound forms a stable, covalent adduct with the N2 position of guanine residues in the minor groove of the DNA double helix. This covalent modification of the DNA template is the critical step in its mechanism of action.

Quantitative Data

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | Data not available | - |

| Bacillus subtilis | - | Data not available | - |

| Escherichia coli | - | Data not available | - |

Note: Specific MIC values for this compound against common laboratory strains are not consistently reported in the reviewed literature. The provided information emphasizes its general potency against Gram-positive bacteria.

Impact on Cellular Processes

The formation of this compound-DNA adducts has profound consequences for essential cellular processes in prokaryotes.

Inhibition of DNA Replication and Transcription

By covalently modifying the DNA template, this compound physically obstructs the progression of DNA polymerase and RNA polymerase, leading to the inhibition of both DNA replication and transcription. This dual inhibition of nucleic acid synthesis is a primary contributor to its bactericidal effect.

Induction of the SOS Response

The DNA damage caused by this compound is a potent trigger for the bacterial SOS response, a global stress response to extensive DNA damage. This can lead to the upregulation of a suite of genes involved in DNA repair, but also error-prone DNA polymerases, which can increase the mutation rate.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively characterized, bacteria could potentially develop resistance through several general mechanisms:

-

Target Modification: Mutations in the DNA sequences of preferred binding sites could reduce the affinity of this compound for its target.

-

Drug Efflux: Overexpression of multidrug efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.

-

Drug Inactivation: Bacteria might acquire enzymes capable of modifying and inactivating this compound before it can interact with DNA.

-

Altered Drug Activation: Mutations that decrease the intracellular reduction of the quinone moiety of this compound would prevent its activation and subsequent DNA binding.

Experimental Protocols

DNA Footprinting Assay to Determine this compound Binding Sites

This protocol is a generalized procedure for identifying the specific DNA sequences to which this compound binds.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.

-

This compound.

-

Reducing agent (e.g., dithiothreitol, DTT).

-

DNase I.

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Stop solution (e.g., EDTA, formamide, loading dyes).

-

Polyacrylamide gel for electrophoresis.

Procedure:

-

DNA-Saframycin S Binding:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound in the reaction buffer.

-

Add a reducing agent (e.g., DTT) to activate the this compound.

-

Allow the binding reaction to proceed for a sufficient time at an appropriate temperature (e.g., 37°C).

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to the reaction mixture.

-

Incubate for a short period to allow for partial digestion of the DNA.

-

-

Reaction Termination:

-

Stop the digestion by adding a stop solution containing a chelating agent (EDTA) to inactivate the DNase I.

-

-

Analysis:

-

Denature the DNA fragments by heating in the presence of formamide.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The "footprint" is the region on the gel where the DNA has been protected from DNase I cleavage due to the binding of this compound, revealing its binding site.

-

References

The Pivotal Role of the Quinone Moiety in Saframycin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals